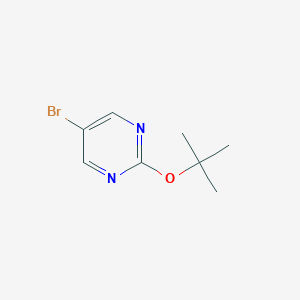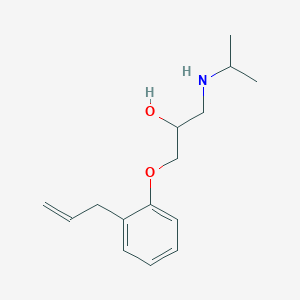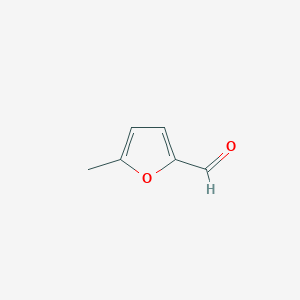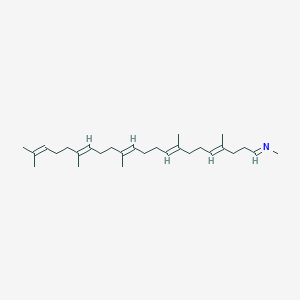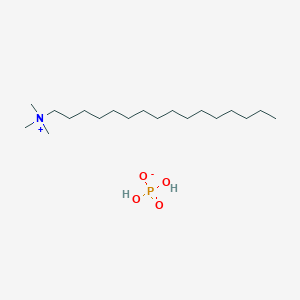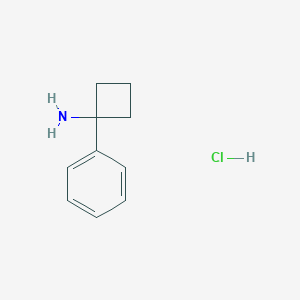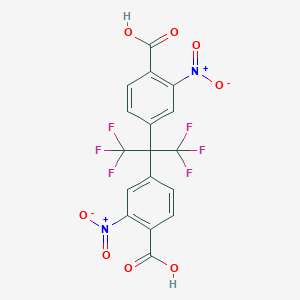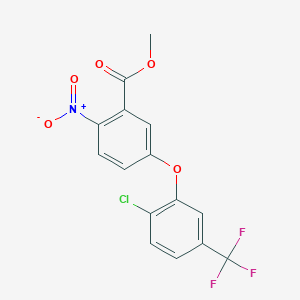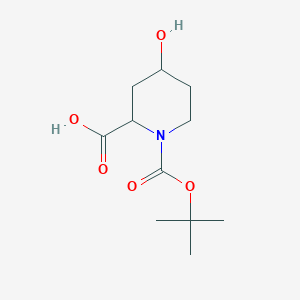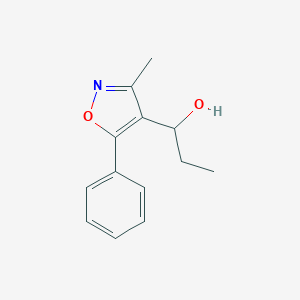
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is not fully understood, but it is believed to involve its ability to interact with specific receptors in the body. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have a range of biochemical and physiological effects. In animal studies, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to reduce inflammation and pain, and to improve sleep quality. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to have anxiolytic effects, reducing anxiety in animal models. In addition, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments is its relatively simple synthesis method, making it accessible to researchers. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. Another area of interest is the synthesis of novel polymers using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol as a building block. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties, as well as its ability to interact with specific receptors in the body, make it a promising candidate for further research. While there are limitations to using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments, its relatively simple synthesis method and stability under a range of conditions make it an accessible and useful compound for researchers.
Méthodes De Synthèse
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol can be synthesized through a multistep process involving the condensation of 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid with 1-propanol. The resulting product is then purified through recrystallization to obtain 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in its pure form.
Applications De Recherche Scientifique
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been studied for its potential application in various fields, such as pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Propriétés
Numéro CAS |
123371-88-0 |
|---|---|
Nom du produit |
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-11(15)12-9(2)14-16-13(12)10-7-5-4-6-8-10/h4-8,11,15H,3H2,1-2H3 |
Clé InChI |
GXTJQRRGLDOLDE-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
SMILES canonique |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
Synonymes |
4-Isoxazolemethanol,-alpha--ethyl-3-methyl-5-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



